molecular formula C16H12Br2O2 B11084873 3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

Cat. No.: B11084873
M. Wt: 396.07 g/mol
InChI Key: UBAKEOVYIATBTI-QPJJXVBHSA-N
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Description

3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde is an organic compound that belongs to the class of brominated benzaldehydes It is characterized by the presence of two bromine atoms at the 3 and 5 positions, a phenylprop-2-en-1-yloxy group at the 4 position, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or brominating agents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atoms and aldehyde group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H12Br2O2

Molecular Weight

396.07 g/mol

IUPAC Name

3,5-dibromo-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde

InChI

InChI=1S/C16H12Br2O2/c17-14-9-13(11-19)10-15(18)16(14)20-8-4-7-12-5-2-1-3-6-12/h1-7,9-11H,8H2/b7-4+

InChI Key

UBAKEOVYIATBTI-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2Br)C=O)Br

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2Br)C=O)Br

Origin of Product

United States

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